molecular formula C14H12N6 B14227875 1,2,4,5-Tetrazine, 3,6-bis(3-methyl-2-pyridinyl)- CAS No. 628732-65-0

1,2,4,5-Tetrazine, 3,6-bis(3-methyl-2-pyridinyl)-

Katalognummer: B14227875
CAS-Nummer: 628732-65-0
Molekulargewicht: 264.29 g/mol
InChI-Schlüssel: NNEXMQHFVWHKPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,4,5-Tetrazine, 3,6-bis(3-methyl-2-pyridinyl)- is a heterocyclic compound with the molecular formula C12H8N6. This compound is known for its unique structure, which includes a tetrazine ring substituted with two 3-methyl-2-pyridinyl groups. It is a red to dark red crystalline solid that is slightly soluble in water but soluble in organic solvents such as methanol, ethanol, and dimethylformamide .

Vorbereitungsmethoden

The synthesis of 1,2,4,5-Tetrazine, 3,6-bis(3-methyl-2-pyridinyl)- typically involves the reaction of 2-pyridinecarboxaldehyde with 4-aminopyridine under acidic conditions to form the corresponding imidazole derivative. This intermediate is then subjected to neutralization and heating to yield the desired tetrazine compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1,2,4,5-Tetrazine, 3,6-bis(3-methyl-2-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridazine derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: It can undergo substitution reactions with nucleophiles, leading to the formation of various substituted tetrazines[][3].

Common reagents used in these reactions include copper(II) salts, enamine derivatives, and cyclic ketones. The major products formed from these reactions are often pyridazine and pyridyl derivatives .

Wirkmechanismus

The mechanism by which 1,2,4,5-Tetrazine, 3,6-bis(3-methyl-2-pyridinyl)- exerts its effects involves its ability to act as an electron-deficient diene in the inverse electron demand Diels-Alder reaction. This reaction mechanism allows it to form stable adducts with electron-rich dienophiles, making it a valuable tool in bioorthogonal chemistry . The molecular targets and pathways involved include the formation of stable covalent bonds with target molecules, facilitating their detection or modification .

Vergleich Mit ähnlichen Verbindungen

1,2,4,5-Tetrazine, 3,6-bis(3-methyl-2-pyridinyl)- can be compared with other similar compounds such as:

The uniqueness of 1,2,4,5-Tetrazine, 3,6-bis(3-methyl-2-pyridinyl)- lies in its specific substitution pattern, which imparts distinct chemical reactivity and applications compared to its analogs.

Eigenschaften

CAS-Nummer

628732-65-0

Molekularformel

C14H12N6

Molekulargewicht

264.29 g/mol

IUPAC-Name

3,6-bis(3-methylpyridin-2-yl)-1,2,4,5-tetrazine

InChI

InChI=1S/C14H12N6/c1-9-5-3-7-15-11(9)13-17-19-14(20-18-13)12-10(2)6-4-8-16-12/h3-8H,1-2H3

InChI-Schlüssel

NNEXMQHFVWHKPT-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=CC=C1)C2=NN=C(N=N2)C3=C(C=CC=N3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.